

Physicochemical properties of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid**

Introduction

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid.^[1] The piperidine scaffold is a crucial structural motif found in numerous pharmaceutical agents across a wide range of therapeutic areas, including neurology and oncology.^[1] Isonipecotic acid itself is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and acts as a partial agonist at the GABA-A receptor.^{[1][2]} The substitution at the nitrogen atom of the piperidine ring is a common medicinal chemistry strategy used to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.^[1]

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physicochemical properties of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid**. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes predicted values from established computational models with detailed, field-proven experimental protocols for their validation. Understanding these properties is critical for predicting a

compound's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately influences its bioavailability and therapeutic efficacy.^[3]

Core Physicochemical Profile

The following table summarizes the key physicochemical identifiers and properties of **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid**. The data presented is a consolidation of information from chemical databases and computational predictions.

Property	Value	Data Source
CAS Number	147636-33-7	[4][5]
Molecular Formula	C ₁₂ H ₁₉ NO ₃	[5]
Molecular Weight	225.28 g/mol	[6]
Melting Point	185-195 °C	Predicted[7]
Boiling Point	358.5 ± 37.0 °C at 760 mmHg	Predicted[7]
Aqueous Solubility	2.5 g/L	Predicted[7]
pKa (Acidic)	~4.8 (Carboxylic Acid)	Predicted[7]
pKa (Basic)	~9.5 (Piperidine Nitrogen)	Predicted[7]
LogP	1.4 - 2.3	Computed/Predicted[6][7]

Detailed Physicochemical Analysis Acidity, Basicity, and pH-Dependent Behavior (pKa)

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is an amphoteric molecule, containing both a weakly acidic functional group (carboxylic acid) and a weakly basic functional group (the tertiary amine of the piperidine ring).

- Acidic pKa (~4.8): The predicted pKa of approximately 4.8 is characteristic of the carboxylic acid moiety.^[7] At a pH below this value, the carboxyl group will be predominantly in its protonated, neutral form (-COOH). At a pH above 4.8, it will be deprotonated to its anionic carboxylate form (-COO⁻).

- Basic pKa (~9.5): The predicted pKa of approximately 9.5 corresponds to the equilibrium of the protonated piperidinium ion.^[7] At a pH below 9.5, the piperidine nitrogen will be protonated, carrying a positive charge. Above this pH, it will be in its neutral, free base form.

The interplay of these two pKa values is critical for understanding the compound's solubility. It will exhibit its lowest aqueous solubility at its isoelectric point and will become more soluble in acidic (pH < 4) or basic (pH > 10) solutions.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The predicted LogP values for this compound range from approximately 1.4 to 2.3, indicating moderate lipophilicity.^{[6][7]} The presence of the non-polar cyclopentyl group significantly increases the lipophilicity compared to the parent compound, isonipecotic acid. This moderate LogP value suggests a potential for good oral absorption and cell membrane permeability, key characteristics for drug candidates.

Solubility

Solubility is a critical property that affects a drug's formulation and bioavailability.^[3] The predicted aqueous solubility for **1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid** is 2.5 g/L.^[7] This limited but significant solubility is a balance between the polar carboxylic acid and amide functionalities, which can form hydrogen bonds with water, and the non-polar cyclopentyl and piperidine ring structures.^[8] As noted previously, the solubility of this compound is highly dependent on pH.

Structural Characterization and Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key features based on established principles of spectroscopic analysis for related piperidine derivatives.^{[9][10]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the cyclopentyl ring would appear as a series of multiplets in the aliphatic region. The protons on the piperidine ring would also appear as multiplets, with those adjacent to the nitrogen atom shifted downfield.[11][12]
- ^{13}C NMR: The carbon NMR spectrum would be expected to show 12 distinct signals. Key signals would include two downfield resonances for the carbonyl carbons of the amide and the carboxylic acid. The remaining signals would be in the aliphatic region, corresponding to the carbons of the piperidine and cyclopentyl rings.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of piperidine alkaloids and their derivatives.[10][14]

- Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 226.
- Fragmentation Pattern: Common fragmentation pathways for N-acylpiperidines involve the cleavage of the N-acyl bond. Collision-induced dissociation (CID) experiments would likely reveal characteristic fragment ions corresponding to the loss of the cyclopentylcarbonyl group or fragmentation within the piperidine ring structure.[10]

Experimental Protocols

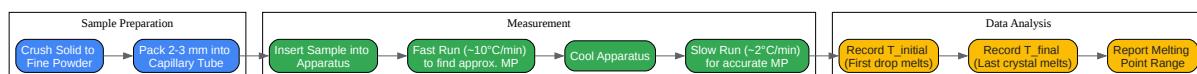
The following sections provide standardized, detailed methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established best practices in the pharmaceutical sciences.

Protocol for Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities lead to a depressed and broadened melting range.[15]

Methodology:

- Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder.[16] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack 2-3 mm of the sample into the sealed bottom.[16][17]
- Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[16][17]
- Approximate Determination: A rapid heating run (5-10 °C/minute) is performed to quickly determine an approximate melting range.[16]
- Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point.[16] A fresh sample is inserted, and the temperature is increased slowly, at a rate of ~2 °C/minute, through the expected melting range.[16]
- Data Recording: The temperature at which the first crystal begins to liquefy and the temperature at which the last crystal melts are recorded. This range is the compound's melting point.[16]



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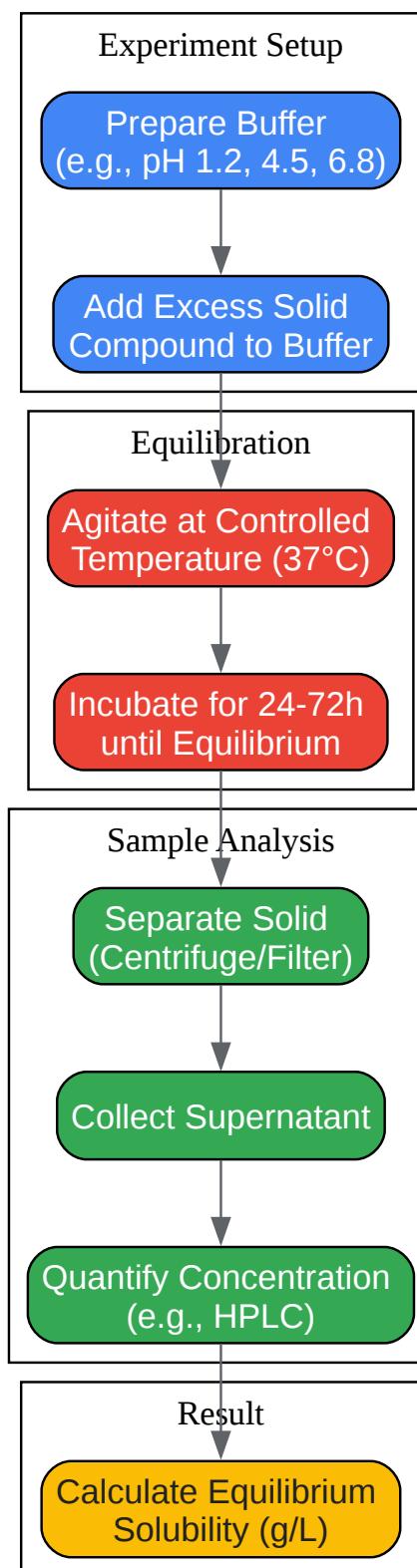
Caption: Workflow for Melting Point Determination.

Protocol for Equilibrium Aqueous Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility.[18] It measures the concentration of a saturated solution when the dissolved solute is in equilibrium with the excess solid material.

Methodology:

- Preparation of Media: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[18]
- Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer solution. This ensures that a saturated solution will be formed.[19]
- Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance). [18] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18][19] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[18]
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a suitable filter (e.g., 0.22 μ m PVDF).[19]
- Quantification: Accurately dilute the clear, filtered supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS. [19]
- Calculation: The equilibrium solubility is calculated from the measured concentration of the saturated solution. The lowest solubility measured across the pH range of 1.2-6.8 is used for classification purposes like the Biopharmaceutics Classification System (BCS).[18]



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Caption: Workflow for Shake-Flask Solubility Assay.

Conclusion

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a moderately lipophilic, amphoteric compound with limited but significant predicted aqueous solubility. Its structural relationship to isonipecotic acid suggests potential applications in neurological research and drug development. The physicochemical data presented in this guide, though largely predictive, provides a strong foundation for further investigation. The detailed experimental protocols offer a clear pathway for researchers to validate these properties, enabling informed decisions in formulation development, ADME screening, and the overall progression of research and development activities involving this molecule.

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